
3,4-dimethyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
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Description
3,4-dimethyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
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Biological Activity
3,4-Dimethyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole and its derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects. This article explores the biological activity of this specific compound based on existing research findings.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit promising antitumor activity. For example, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. In particular, studies using MTT assays have demonstrated that related pyrazoles can inhibit cell proliferation effectively with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are noteworthy. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, a study demonstrated that certain pyrazole compounds exhibited IC50 values as low as 3.8 nM against COX enzymes, indicating strong anti-inflammatory potential . This suggests that this compound may similarly inhibit COX activity.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well documented. Compounds related to this compound have shown activity against a variety of bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL for related compounds against Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Activity Assessment
A study conducted by Tewari et al. evaluated a series of pyrazole derivatives for their anticancer properties. Among these, compounds with structural similarities to this compound showed significant antiproliferative effects on MCF7 breast cancer cells with IC50 values around 0.08 µM .
Study 2: Anti-inflammatory Mechanism Exploration
Brullo et al. explored the anti-inflammatory mechanisms of various pyrazole derivatives. They found that certain compounds could inhibit both FMLP-induced and IL8-induced chemotaxis in human neutrophils with IC50 values below 10 nM . This suggests a potential pathway through which 3,4-dimethyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-y)-1H-pyrazol-5-y)benzamide may exert its anti-inflammatory effects.
Properties
IUPAC Name |
3,4-dimethyl-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-6-16-11-18(26)23-20(21-16)25-17(10-14(4)24-25)22-19(27)15-8-7-12(2)13(3)9-15/h7-11H,5-6H2,1-4H3,(H,22,27)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRFDFNZKYGFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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